AQX-435

Description

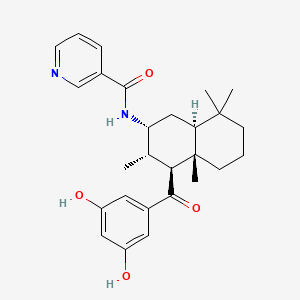

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBCDNNDYGLMOE-LZITZJIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to SHIP1 Activation by AQX-435 in the PI3K/AKT Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AQX-435, a potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). By enhancing SHIP1 activity, this compound effectively downregulates the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, a critical cascade often dysregulated in various diseases, particularly in B-cell malignancies. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.

Core Concepts: The PI3K/AKT Pathway and SHIP1 Regulation

The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT phosphorylation and activation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

SHIP1 acts as a critical negative regulator of this pathway.[1][2][3] It is a phosphatase that specifically dephosphorylates PIP3 at the 5'-position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2] This action terminates PIP3-dependent signaling and curtails the activation of AKT. In certain cancers, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), the PI3K/AKT pathway is constitutively active, driving malignant cell survival and proliferation.

This compound: A Novel SHIP1 Activator

This compound is a novel small molecule designed as a potent activator of SHIP1. By allosterically activating SHIP1, this compound enhances the conversion of PIP3 to PI(3,4)P2, thereby reducing the levels of active PIP3 and consequently inhibiting the downstream PI3K/AKT signaling cascade. This targeted activation of a key negative regulator provides a therapeutic strategy to counteract the hyperactive PI3K/AKT signaling observed in various pathologies.

Mechanism of Action of this compound

The proposed mechanism of action for this compound involves its binding to SHIP1, leading to a conformational change that enhances the enzyme's phosphatase activity. This results in a more efficient dephosphorylation of PIP3, leading to the attenuation of PI3K/AKT signaling.

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its activity.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | IC50 / Effect | Concentration Range | Reference |

| TMD8 (DLBCL) | Apoptosis (Annexin V) | Induction of Apoptosis | ~2 µM | Not Specified | |

| Primary CLL Cells | Cell Viability | Reduction in Viability | Dose-dependent | 5-30 µM | |

| DLBCL Cell Lines (Panel of 11) | Growth Inhibition | Inhibition of Growth | Sensitive (10 out of 11 cell lines) | Cut-off of 5 µM | |

| Primary CLL Cells | AKT Phosphorylation (p-AKT) | Inhibition of anti-IgM-induced p-AKT | Dose-dependent | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

SHIP1 Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of SHIP1 by measuring the release of inorganic phosphate from its substrate, PIP3.

Materials:

-

Recombinant human SHIP1 enzyme

-

This compound

-

PIP3 (diC8) substrate

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Malachite Green Reagent

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

Procedure:

-

Prepare a dilution series of this compound in Assay Buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (e.g., DMSO).

-

Add recombinant SHIP1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the PIP3 substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Generate a standard curve using the phosphate standards to determine the amount of phosphate released in each reaction.

-

Calculate the percentage of SHIP1 activation relative to the vehicle control.

Western Blot for Phospho-AKT (p-AKT)

This protocol details the detection of phosphorylated AKT (a marker of PI3K/AKT pathway activation) in cell lysates following treatment with this compound.

Materials:

-

Cell lines (e.g., CLL, DLBCL)

-

This compound

-

Cell culture medium and supplements

-

Stimulant (e.g., anti-IgM)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473 or Thr308), anti-total-AKT, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle for a specified time. Where applicable, stimulate with a relevant agonist (e.g., anti-IgM) to induce PI3K/AKT signaling.

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a housekeeping protein like β-actin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with different concentrations of this compound or vehicle for the desired duration.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound represents a promising therapeutic agent that targets the PI3K/AKT pathway through a novel mechanism of SHIP1 activation. The data presented in this guide demonstrate its ability to inhibit downstream signaling of the B-cell receptor, reduce cell viability, and induce apoptosis in malignant B-cells. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and other SHIP1 activators. The continued exploration of this class of compounds holds significant potential for the development of new treatments for diseases driven by aberrant PI3K/AKT signaling.

References

The SHIP1 Activator AQX-435: A Technical Guide to its Modulation of B-Cell Receptor Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell receptor (BCR) signaling pathway is a cornerstone of B-cell development, survival, and activation. Its dysregulation is a common feature in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). A key cascade within this pathway is mediated by phosphatidylinositol-3 kinase (PI3K), which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors like Akt, which in turn promotes cell survival and proliferation.

Given the importance of the PI3K pathway in cancer, therapeutic strategies have been developed to inhibit its components. An alternative and promising approach is to enhance the activity of endogenous negative regulators of this pathway. One such regulator is the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), which hydrolyzes PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby terminating PI3K-mediated signaling.

AQX-435 is a novel, orally bioavailable small molecule that acts as an allosteric activator of SHIP1.[1][2] By binding to the C2 domain of SHIP1, this compound enhances its phosphatase activity, leading to a reduction in intracellular PIP3 levels.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound's effect on BCR downstream signaling, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Mechanism of Action of this compound in the BCR Signaling Pathway

Upon antigen engagement, the BCR triggers a signaling cascade that leads to the activation of PI3K. This compound intervenes by activating SHIP1, which counteracts PI3K activity. This leads to the attenuation of downstream signaling events, most notably the phosphorylation and activation of Akt. The overall effect is a reduction in pro-survival signals and the induction of apoptosis in malignant B-cells.[3]

Quantitative Data on the Effects of this compound

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of p-Akt (S473) by this compound in Malignant B-Cells

| Cell Type | Stimulus | This compound Concentration (µM) | Fold Increase in p-Akt (S473) (Relative to Unstimulated Control) | Reference |

| Primary CLL Cells | anti-IgM | 0 (Stimulated Control) | ~4.5 | Lemm et al., 2020 |

| 5 | ~3.0 | |||

| 10 | ~2.5 | |||

| 30 | ~1.5 | |||

| TMD8 (ABC-DLBCL) | anti-IgM | 0 (Stimulated Control) | ~3.0 | Lemm et al., 2020 |

| 30 | ~1.5 |

Data are estimations derived from graphical representations in the cited literature.

Table 2: Induction of Apoptosis by this compound in Malignant B-Cells

| Cell Line/Type | Assay | Parameter | Value | Reference |

| Primary CLL Cells (n=24) | Annexin V/PI Staining (24h) | % Viable Cells (at 5 µM) | ~80% | Lemm et al., 2020 |

| % Viable Cells (at 10 µM) | ~70% | |||

| % Viable Cells (at 30 µM) | ~50% | |||

| TMD8 (ABC-DLBCL) | Annexin V Staining | IC50 | ~2 µM | Lemm et al., 2020 |

| DLBCL Cell Line Panel (11 lines) | CellTiter-Glo (72h) | Growth Inhibition at 5 µM | 10 out of 11 cell lines showed sensitivity | Lemm et al., 2020 |

Table 3: In Vivo Efficacy of this compound in DLBCL Xenograft Models

| Xenograft Model | Treatment | Dose & Regimen | Outcome | Reference |

| TMD8 (ABC-DLBCL) | This compound | 10 mg/kg, i.p., daily | Significant reduction in tumor volume and weight | Lemm et al., 2020 |

| DLBCL Patient-Derived Xenografts (PDX) | This compound | 50 mg/kg, i.p., daily | Reduced tumor growth | Lemm et al., 2020 |

| This compound + Ibrutinib | 50 mg/kg (this compound) + 25 mg/kg (Ibrutinib) | Enhanced tumor growth inhibition compared to single agents | Lemm et al., 2020 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes the assessment of Akt phosphorylation in primary CLL cells or DLBCL cell lines following BCR stimulation and treatment with this compound.

-

Cell Culture and Treatment:

-

Culture primary CLL cells or DLBCL cell lines in appropriate media.

-

Pre-treat cells with desired concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.

-

Stimulate cells with anti-IgM antibody (e.g., 10 µg/mL) or a control antibody for 15 minutes at 37°C to induce BCR signaling.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt S473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Quantify band intensities using densitometry software.

-

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol outlines the procedure for quantifying apoptosis in malignant B-cells treated with this compound using flow cytometry.

-

Cell Treatment:

-

Plate cells at a suitable density in a multi-well plate.

-

Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Identify and quantify the different cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Tumor Implantation:

-

Subcutaneously implant a suspension of DLBCL cells (e.g., TMD8) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, this compound, Ibrutinib, this compound + Ibrutinib).

-

Administer this compound (e.g., 10-50 mg/kg) via intraperitoneal (i.p.) injection daily.

-

Administer vehicle control according to the formulation of this compound.

-

Monitor tumor volume and body weight regularly.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be used for further analysis, such as immunoblotting for p-Akt levels.

-

Conclusion

This compound represents a promising therapeutic agent that targets the BCR signaling pathway in malignant B-cells through a distinct mechanism of action – the activation of the SHIP1 phosphatase. Preclinical data robustly demonstrate its ability to inhibit PI3K/Akt signaling, induce apoptosis, and suppress tumor growth in vitro and in vivo. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of SHIP1 activators in B-cell malignancies. The synergistic effects observed with the BTK inhibitor ibrutinib further highlight the potential of this compound in combination therapy regimens.

References

The SHIP1 Activator AQX-435: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of AQX-435, a potent and selective small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in various B-cell malignancies. This compound, a water-soluble analog of the natural product pelorol, allosterically activates SHIP1, leading to the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent inhibition of the PI3K/Akt signaling cascade. This guide details the mechanism of action of this compound, summarizes key quantitative preclinical data, and provides detailed methodologies for the essential experiments utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of SHIP1 activation.

Introduction: The Role of SHIP1 in Cellular Signaling

The SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), encoded by the INPP5D gene, is a crucial enzyme primarily expressed in hematopoietic cells that acts as a negative regulator of intracellular signaling pathways.[1] Its primary function is to dephosphorylate the 5' position of phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action directly counteracts the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway vital for cell survival, proliferation, and migration.[1][2]

Dysregulation of the PI3K/Akt signaling pathway is a common feature in many cancers, particularly B-cell neoplasms like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL).[3] The constitutive activation of this pathway promotes malignant cell survival and proliferation. Therefore, enhancing the activity of SHIP1 presents a promising therapeutic strategy to inhibit this oncogenic signaling.

The SHIP1 Signaling Pathway

The activation of various cell surface receptors, including the B-cell receptor (BCR), leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate cellular processes such as cell cycle progression, apoptosis, and growth.

SHIP1 modulates this pathway by hydrolyzing PIP3, thereby terminating the signaling cascade. The recruitment and activation of SHIP1 itself are tightly regulated processes, often involving its SH2 domain binding to phosphorylated tyrosine residues on adaptor proteins or receptors.

Caption: The SHIP1 signaling pathway, illustrating its role in counteracting PI3K-mediated signaling.

Discovery and Synthesis of this compound

This compound was developed as a novel, potent, and water-soluble small molecule activator of SHIP1. It is a synthetic analog of the natural product pelorol, which was identified as a SHIP1 activator but possessed poor pharmaceutical properties, including limited aqueous solubility. The development of this compound aimed to improve these drug-like characteristics while retaining or enhancing its biological activity. The addition of basic nitrogen atoms to the terpenoid scaffold of pelorol analogs significantly increased water solubility and oral bioavailability.

While the detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in the reviewed literature, its chemical structure is known.

Chemical Structure of this compound:

-

Molecular Formula: C₂₇H₃₄N₂O₄

-

CAS Number: 1619983-52-6

Mechanism of Action of this compound

This compound functions as an allosteric activator of SHIP1. It is believed to bind to the C2 domain of SHIP1, a region adjacent to the catalytic phosphatase domain. This binding induces a conformational change in the enzyme, leading to an enhancement of its catalytic activity. The increased SHIP1 activity results in a more efficient dephosphorylation of PIP3 to PI(3,4)P2, thereby reducing the levels of active PIP3 at the plasma membrane. This, in turn, leads to decreased activation of downstream signaling molecules, most notably Akt. The net effect is the inhibition of the PI3K/Akt signaling pathway, which ultimately induces caspase-dependent apoptosis in malignant B-cells that are reliant on this pathway for their survival.

References

AQX-435: A Technical Guide to a Novel SHIP1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a critical negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. By enhancing SHIP1 activity, this compound effectively reduces the levels of the key second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the inhibition of downstream pro-survival signals, particularly the AKT pathway. This mechanism of action has shown significant promise in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), where PI3K signaling is often aberrantly activated. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound is a synthetic small molecule with improved drug-like properties, including enhanced aqueous solubility, compared to its predecessors.[1]

Chemical Structure

-

IUPAC Name: (2R,3aR,5S,6S,7aS,8S)-2-(2,4-dihydroxybenzoyl)-6-((S)-1-hydroxy-1-(pyridin-3-yl)ethyl)-5,8-dimethyl-5-(4-methylpent-3-en-1-yl)hexahydro-2H-inden-1-one

-

SMILES: C(=O)([C@@H]1[C@]2(C)--INVALID-LINK--C=3C=CC=NC3)[C@H]1C">C@@(C(C)(C)CCC2)[H])C4=CC(O)=CC(O)=C4[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C27H34N2O4 | [2][3] |

| Molecular Weight | 450.57 g/mol | [3] |

| CAS Number | 1619983-52-6 | |

| Solubility | In Vitro: 100 mg/mL (221.94 mM) in DMSO (requires sonication). In Vivo: 2.5 mg/mL (5.55 mM) in various vehicles (e.g., 10% DMSO >> 90% (20% SBE-β-CD in saline) or 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline), may require sonication. | |

| Appearance | Powder | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Mechanism of Action: SHIP1 Activation and PI3K Pathway Inhibition

This compound functions as a potent activator of SHIP1, an enzyme predominantly expressed in hematopoietic cells that plays a crucial role in terminating PI3K signaling.

B-Cell Receptor (BCR) Signaling and the Role of PI3K and SHIP1

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that is critical for B-cell survival, proliferation, and differentiation. A key component of this pathway is the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival and growth by phosphorylating a variety of substrates.

SHIP1 counteracts PI3K activity by dephosphorylating PIP3 at the 5'-position of the inositol ring, converting it to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This action terminates the PIP3-dependent signaling cascade. In many B-cell malignancies, the PI3K/AKT pathway is constitutively active, contributing to uncontrolled cell proliferation and survival.

This compound-Mediated SHIP1 Activation

This compound enhances the catalytic activity of SHIP1, thereby accelerating the degradation of PIP3. This leads to a reduction in AKT phosphorylation and the subsequent induction of apoptosis in malignant B-cells.

Caption: this compound activates SHIP1 to inhibit the PI3K/AKT pathway.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for B-cell malignancies.

In Vitro Activity

This compound has been shown to reduce the viability of malignant B-cells and induce apoptosis in a dose-dependent manner.

| Assay | Cell Type | Concentration Range | Outcome | Reference |

| Cell Viability | Chronic Lymphocytic Leukemia (CLL) cells | 5-30 µM | Dose-dependent reduction in cell viability. | |

| Apoptosis | Diffuse Large B-cell Lymphoma (DLBCL) cells | IC50 of ~2 µM | Induction of apoptosis. | |

| AKT Phosphorylation | DLBCL cells | Not specified | Reduction in anti-IgM-induced AKT phosphorylation. |

In Vivo Activity

In vivo studies using xenograft models of DLBCL have shown that this compound can inhibit tumor growth.

| Animal Model | Tumor Type | Dosage | Administration | Outcome | Reference |

| NSG Mice | TMD8 DLBCL Xenograft | 10 mg/kg | Intraperitoneal (i.p.), 5 days on, 2 days off | Significant reduction in tumor volume. | |

| NSG Mice | DLBCL Patient-Derived Xenograft (PDX) | 50 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth. |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blot for Phosphorylated AKT (p-AKT)

This protocol is for the detection of phosphorylated AKT in cell lysates following treatment with this compound.

Caption: Workflow for analyzing protein phosphorylation by Western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (rabbit anti-phospho-AKT Ser473, rabbit anti-total AKT).

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT and total AKT (typically overnight at 4°C), diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.

-

Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Treat cells (e.g., CLL cells) with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

-

Cell Staining:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use FITC and PI signal to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion

This compound is a promising SHIP1 activator with demonstrated preclinical activity against B-cell malignancies. Its ability to specifically target the PI3K pathway through a novel mechanism of action offers a potential new therapeutic strategy, both as a single agent and in combination with other targeted therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in further exploring the therapeutic potential of this compound and the broader field of SHIP1 modulation.

References

The Role of AQX-435 in Inducing Apoptosis in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AQX-435, a novel small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), has emerged as a promising therapeutic agent in the context of hematological malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in leukemia cells, with a particular focus on B-cell neoplasms such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL). Through the activation of SHIP1, this compound effectively counters the pro-survival signals mediated by the phosphatidylinositol-3-kinase (PI3K) pathway, leading to caspase-dependent cell death. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in the preclinical evaluation of this compound.

Introduction

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, including B-cell malignancies like CLL and DLBCL.[1] The activity of PI3K is opposed by the phosphatase SHIP1, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway.[2] By converting PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP1 effectively dampens the downstream signaling cascade that promotes cell survival.[3]

This compound is a potent activator of SHIP1 phosphatase.[4] Its mechanism of action centers on enhancing the natural braking system of the PI3K pathway, thereby selectively inducing apoptosis in malignant B-cells that are often dependent on this pathway for their survival.[1] Preclinical studies have demonstrated the efficacy of this compound in reducing the viability of leukemia cells, both as a standalone agent and in combination with other targeted therapies like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.

Mechanism of Action: The PI3K/AKT Pathway

This compound's primary mechanism for inducing apoptosis in leukemia cells is through its activation of SHIP1, which in turn inhibits the PI3K/AKT signaling pathway. Upon B-cell receptor (BCR) stimulation, PI3K is activated and phosphorylates PI(4,5)P2 to generate PIP3. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival and inhibit apoptosis.

By activating SHIP1, this compound reduces the levels of PIP3, thereby preventing the activation of AKT. This leads to a decrease in the phosphorylation of downstream AKT targets and ultimately promotes the apoptotic cascade.

Figure 1: this compound Mechanism of Action in the PI3K/AKT Pathway.

Quantitative Data on the Efficacy of this compound

The pro-apoptotic effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings on cell viability and apoptosis induction in leukemia cell lines.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Citation |

| Chronic Lymphocytic Leukemia (CLL) cells | 5-30 | 24 | Dose-dependent reduction in cell viability. | |

| TMD8 (DLBCL cell line) | ~2 | Not Specified | IC50 for apoptosis induction. | |

| Various DLBCL cell lines | <5 | Not Specified | 10 out of 11 cell lines were sensitive to this compound-induced growth inhibition. |

| Experiment | Cell Type | Treatment | Outcome | Citation |

| PARP Cleavage | CLL cells | This compound (5-30 µM) for 24 hours | Induced PARP cleavage, indicating caspase-mediated apoptosis. | |

| Annexin V/PI Staining | CLL cells (n=24) | This compound (5-30 µM) for 24 hours | Dose-dependent increase in apoptotic (Annexin V positive) cells. | |

| Caspase Inhibition | CLL cells | This compound + Caspase inhibitor | Reduced this compound-induced apoptosis. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Lines: Primary CLL cells are isolated from patient samples. DLBCL cell lines such as TMD8 are commercially available.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. The final concentrations for treatment (e.g., 5-30 µM) are achieved by diluting the stock solution in the cell culture medium. A DMSO control is run in parallel.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest cells after treatment with this compound for the desired time (e.g., 24 hours).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Figure 2: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Western Blotting for PARP Cleavage:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against PARP overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a cleaved PARP fragment (89 kDa) is indicative of caspase activation.

Analysis of AKT Phosphorylation

-

Following treatment with this compound, cells can be stimulated with an agent like anti-IgM to induce BCR signaling.

-

Lyse the cells and perform western blotting as described above.

-

Use primary antibodies specific for phosphorylated AKT (p-AKT) at key residues (e.g., Ser473) and total AKT.

-

A decrease in the p-AKT/total AKT ratio in this compound treated cells indicates inhibition of the PI3K pathway.

In Vivo Studies and Clinical Outlook

In vivo studies using xenograft models of DLBCL have shown that this compound can reduce tumor growth. For instance, in a TMD8 tumor model, this compound administered at 10 mg/kg significantly reduced tumor volume. Furthermore, this compound has been shown to cooperate with ibrutinib to inhibit tumor growth in vivo.

While there is extensive preclinical data, information on the progression of this compound into clinical trials for leukemia is not yet widely available in the public domain. The promising preclinical results, however, suggest that SHIP1 activation by molecules like this compound represents a novel and effective therapeutic strategy for B-cell malignancies.

Conclusion

This compound represents a targeted therapeutic approach that leverages the cell's own regulatory mechanisms to induce apoptosis in leukemia cells. By activating SHIP1, this compound effectively inhibits the pro-survival PI3K/AKT signaling pathway, leading to caspase-dependent cell death. The robust preclinical data, demonstrating its efficacy both in vitro and in vivo, underscores the potential of this compound as a future therapeutic agent for CLL, DLBCL, and potentially other hematological malignancies characterized by aberrant PI3K signaling. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

AQX-435: A Novel SHIP1 Agonist for the Targeted Therapy of B-Cell Neoplasms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

B-cell neoplasms, a diverse group of hematological malignancies including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), are often characterized by the aberrant activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. While PI3K inhibitors have shown clinical efficacy, there is a compelling need for alternative therapeutic strategies that can overcome resistance and offer improved safety profiles. AQX-435, a novel small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), presents a promising approach. SHIP1 is a critical negative regulator of the PI3K pathway, and its activation by this compound has been shown in preclinical models to inhibit PI3K signaling, induce apoptosis in malignant B-cells, and reduce tumor growth. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound as a potential therapeutic for B-cell neoplasms.

Introduction: The Role of PI3K Signaling in B-Cell Malignancies

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. In B-lymphocytes, this pathway is tightly controlled to ensure normal development and function. However, in many B-cell malignancies, constitutive activation of the PI3K pathway is a key driver of oncogenesis. This aberrant signaling can result from various genetic alterations or from chronic signaling through the B-cell receptor (BCR).

SHIP1 is a crucial phosphatase that counteracts PI3K activity by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action terminates the signaling cascade downstream of PI3K. Therefore, enhancing the activity of SHIP1 represents a targeted therapeutic strategy to suppress the pro-survival signaling that fuels the growth of B-cell neoplasms.

This compound: A Small Molecule Activator of SHIP1

This compound is a novel, orally bioavailable small molecule that has been identified as a potent activator of SHIP1. By allosterically binding to and enhancing the catalytic activity of SHIP1, this compound effectively dampens the PI3K signaling pathway. This targeted mechanism of action suggests the potential for a more favorable therapeutic window compared to direct PI3K inhibitors, which can have off-target effects.

Mechanism of Action of this compound in B-Cell Neoplasms

The therapeutic potential of this compound in B-cell neoplasms stems from its ability to restore the natural braking mechanism on the PI3K pathway. The activation of SHIP1 by this compound leads to a reduction in the levels of PIP3, which in turn decreases the activation of downstream effectors such as AKT and mTOR. This cascade of events ultimately results in the induction of caspase-dependent apoptosis in malignant B-cells and the inhibition of tumor growth.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in B-cells.

Preclinical Efficacy of this compound

The anti-neoplastic activity of this compound has been evaluated in a series of in vitro and in vivo preclinical models of B-cell malignancies.

In Vitro Studies

Treatment of primary CLL cells with this compound resulted in a dose-dependent increase in apoptosis.[1]

| This compound Concentration (µM) | Mean % Viable (Annexin V-/PI-) Cells (24h) |

| 0 (DMSO control) | ~80% |

| 5 | ~70% |

| 10 | ~60% |

| 20 | ~50% |

| 30 | ~40% |

| Table 1: Viability of primary CLL cells (n=24) after 24-hour treatment with this compound.[1][3] |

This compound effectively inhibited the phosphorylation of AKT, a key downstream effector of PI3K, in both primary CLL cells and DLBCL cell lines upon BCR stimulation. The combination of this compound with the BTK inhibitor ibrutinib resulted in almost complete inhibition of anti-IgM-induced AKT phosphorylation.

In Vivo Studies

In a xenograft model using the TMD8 DLBCL cell line, this compound administered at 10 mg/kg intraperitoneally (i.p.) for 5 days on a 7-day cycle significantly reduced tumor growth. At the end of the study, the mean tumor weight in the this compound treated group was significantly lower than in the vehicle control group.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |

| Vehicle Control | ~1200 | ~1.2 |

| This compound (10 mg/kg) | ~600 | ~0.6 |

| Table 2: Efficacy of this compound in the TMD8 DLBCL xenograft model. |

The efficacy of this compound was further evaluated in three different DLBCL PDX models (VFN-D1, VFN-D2, and VFN-D3). This compound, administered daily at 50 mg/kg i.p., demonstrated substantial tumor growth inhibition, particularly in the VFN-D2 and VFN-D3 models. The combination of this compound with ibrutinib showed enhanced anti-tumor activity in two of the three PDX models.

| PDX Model | Treatment Group | % Tumor Growth Inhibition (TGI) |

| VFN-D1 | This compound | Modest |

| VFN-D1 | This compound + Ibrutinib | Significant |

| VFN-D2 | This compound | Substantial |

| VFN-D3 | This compound | Substantial |

| Table 3: Qualitative summary of this compound efficacy in DLBCL PDX models. |

Experimental Protocols

In Vitro Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the methodology for assessing apoptosis in primary CLL cells treated with this compound.

-

Cell Culture: Isolate primary CLL cells from patient samples and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) or DMSO as a vehicle control for 24 hours.

-

Staining: Harvest cells and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Immunoblotting for p-AKT

This protocol details the detection of phosphorylated AKT in cell lysates.

-

Cell Lysis: After treatment with this compound and/or BCR stimulation (e.g., with anti-IgM), wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To assess total AKT levels, the membrane can be stripped and re-probed with an antibody against total AKT.

In Vivo DLBCL Xenograft Study

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of DLBCL cells (e.g., TMD8) or implant fragments of patient-derived tumor tissue into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10-50 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the specified dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for pharmacodynamic markers).

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for B-cell neoplasms. By activating SHIP1, this compound offers a targeted approach to inhibit the PI3K signaling pathway, a key driver of these malignancies. The observed induction of apoptosis in primary cancer cells and the significant tumor growth inhibition in xenograft models, both as a single agent and in combination with other targeted therapies like ibrutinib, underscore its therapeutic promise.

References

Methodological & Application

Application Notes and Protocols for AQX-435 In Vitro Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the pro-apoptotic effects of AQX-435, a novel SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator, in cancer cell lines. This compound has been shown to induce caspase-dependent apoptosis in malignant B-cells by inhibiting the PI3K signaling pathway.[1][2] The following protocols describe two standard in vitro methods for quantifying apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and a luminescent Caspase-Glo® 3/7 assay.

Principle of this compound Induced Apoptosis

This compound is a pharmacological activator of SHIP1.[1][2] SHIP1 is a phosphatase that counteracts the activity of phosphoinositide 3-kinase (PI3K) by converting PIP3 to PI(3,4)P2. The PI3K/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer.[3] By activating SHIP1, this compound inhibits PI3K-mediated signaling, leading to the induction of caspase-dependent apoptosis. This process involves the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of programmed cell death.

Data Presentation

The following table summarizes quantitative data on the effect of this compound on cell viability and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells.

| Concentration of this compound (µM) | Mean Percentage of Viable (Annexin V-/PI-) Cells (±SD) | Cell Line | Duration of Treatment | Reference |

| 5 | ~80% | Primary CLL cells (n=24) | 24 hours | |

| 10 | ~70% | Primary CLL cells (n=24) | 24 hours | |

| 20 | ~60% | Primary CLL cells (n=24) | 24 hours | |

| 30 | ~50% | Primary CLL cells (n=24) | 24 hours |

Experimental Protocols

Two primary methods are presented for the in vitro assessment of this compound-induced apoptosis:

-

Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry: To quantify the percentage of cells in different stages of apoptosis.

-

Caspase-Glo® 3/7 Assay: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol 1: Annexin V & Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by flow cytometry through the identification of externalized phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Cancer cell line of interest (e.g., Chronic Lymphocytic Leukemia cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) and a vehicle control (DMSO) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine treatment).

-

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into centrifuge tubes.

-

For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete media and collect the cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Gate the cell populations as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, providing a quantitative measure of apoptosis induction.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

White-walled 96-well plates suitable for luminescence measurements

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 6, 12, or 24 hours).

-

-

Assay Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gently shaking on a plate shaker for 2 minutes.

-

Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and generation of the luminescent signal.

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Visualizations

Signaling Pathway of this compound Induced Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Annexin V / PI Staining

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Workflow for Caspase-Glo® 3/7 Assay

Caption: Workflow for Caspase-Glo® 3/7 assay.

References

- 1. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: Utilizing AQX-435 in DLBCL Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by significant molecular heterogeneity.[1] A key signaling pathway frequently dysregulated in DLBCL is the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and growth.[2][3][4][5] AQX-435 is a novel, potent activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 acts as a negative regulator of the PI3K pathway by converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby antagonizing PI3K activity. Pharmacological activation of SHIP1 by this compound presents a promising therapeutic strategy for B-cell malignancies like DLBCL by inhibiting the PI3K/Akt signaling cascade, leading to apoptosis of malignant B-cells and reduction in tumor growth.

These application notes provide a comprehensive guide for the use of this compound in DLBCL cell line models, including its mechanism of action, protocols for in vitro experimentation, and expected outcomes.

Mechanism of Action of this compound in DLBCL

This compound allosterically activates SHIP1, enhancing its phosphatase activity. In DLBCL cells, particularly those dependent on B-cell receptor (BCR) signaling, this leads to a reduction in PIP3 levels at the plasma membrane. Consequently, the downstream activation of Akt and its subsequent signaling cascade, which promotes cell survival and proliferation, is inhibited. Studies have shown that this compound treatment leads to decreased phosphorylation of Akt, reduced expression of the oncogene MYC, and induction of caspase-dependent apoptosis in DLBCL cells.

Experimental Protocols

Cell Culture of DLBCL Cell Lines

A variety of DLBCL cell lines can be utilized, including those of the Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC) subtypes.

-

Recommended Cell Lines:

-

ABC-DLBCL: TMD8, U2932, HBL1, OCI-LY10

-

GCB-DLBCL: WSU-DLCL2, SU-DHL-4, SU-DHL-5, SU-DHL-6, Toledo, OCI-LY19, KARPAS-422

-

-

Culture Medium: RPMI-1640 or IMDM supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution

-

Storage: Store this compound as a powder at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.

-

Solubilization: Dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments.

Cell Viability and Apoptosis Assays

This protocol determines the effect of this compound on the viability of DLBCL cell lines.

-

Procedure:

-

Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in triplicate.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 30 µM) or a vehicle control (DMSO) for 24 to 72 hours.

-

For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assays, add the reagent to each well, incubate, and measure luminescence according to the manufacturer's instructions.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined from dose-response curves.

-

This assay quantifies the induction of apoptosis by this compound.

-

Procedure:

-

Treat DLBCL cells with various concentrations of this compound (e.g., 5-30 µM) or vehicle control for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) can be quantified.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway and markers of apoptosis.

-

Procedure:

-

Seed DLBCL cells and treat with this compound (e.g., 30 µM) or a vehicle control for a specified time (e.g., 30 minutes for signaling, 24 hours for apoptosis markers). For some experiments, stimulate cells with anti-IgM to activate the BCR pathway prior to lysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 15-20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (S473), total Akt, cleaved PARP, and a loading control (e.g., β-actin or HSC70) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on DLBCL Cell Viability (IC50 Values)

| DLBCL Cell Line | Subtype | This compound IC50 (µM) after 72h |

| TMD8 | ABC | ~2 |

| WSU-DLCL2 | GCB | Data to be determined |

| SU-DHL-4 | GCB | Data to be determined |

| U2932 | ABC | Data to be determined |

Table 2: Effect of this compound on Apoptosis and Akt Phosphorylation in TMD8 Cells

| Treatment | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) | Fold Change in p-Akt (S473) |

| Vehicle Control | - | 24 | Baseline | 1.0 |

| This compound | 10 | 24 | Increase observed | Decrease observed |

| This compound | 30 | 24 | Significant increase observed | Significant decrease observed |

Expected Results

-

Cell Viability: this compound is expected to reduce the viability of DLBCL cell lines in a dose-dependent manner. The IC50 value for TMD8 cells has been reported to be approximately 2 µM.

-

Apoptosis: Treatment with this compound should lead to a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining. This is often accompanied by an increase in cleaved PARP, a marker of caspase-dependent apoptosis.

-

Signaling Pathway Modulation: Western blot analysis is expected to show a decrease in the phosphorylation of Akt at Serine 473 upon treatment with this compound, confirming the inhibition of the PI3K/Akt pathway. Total Akt levels should remain relatively unchanged.

Troubleshooting

-

Low Efficacy:

-

Cell Line Resistance: Some DLBCL cell lines may be less sensitive to SHIP1 activation. It is advisable to test a panel of cell lines with different genetic backgrounds.

-

Drug Stability: Ensure proper storage and handling of this compound to maintain its activity.

-

-

Inconsistent Results:

-

Cell Culture Conditions: Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase for experiments.

-

Experimental Technique: Standardize all incubation times, reagent concentrations, and procedural steps.

-

Conclusion

This compound is a valuable tool for investigating the role of the SHIP1-PI3K/Akt signaling axis in DLBCL. The protocols outlined in these application notes provide a framework for researchers to study the anti-lymphoma effects of this compound in vitro. These studies can contribute to a better understanding of DLBCL pathogenesis and the development of novel therapeutic strategies targeting this pathway.

References

- 1. In Silico Identification and Functional Characterization of Genetic Variations across DLBCL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. anygenes.com [anygenes.com]

- 5. raybiotech.com [raybiotech.com]

Application Notes and Protocols for AQX-435 Treatment in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of preclinical oncology research. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive in vivo platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts. AQX-435 is a novel small molecule activator of the SH2 domain-containing inositol-5'-phosphatase 1 (SHIP1), a key negative regulator of the PI3K/Akt signaling pathway. Dysregulation of this pathway is a common feature in many B-cell malignancies. These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic efficacy of this compound in PDX models of B-cell lymphomas.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective activator of SHIP1. In normal and malignant B-cells, signaling through the B-cell receptor (BCR) activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, leading to cell proliferation and survival. SHIP1 counteracts this process by dephosphorylating PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thus attenuating the PI3K/Akt signaling cascade. By activating SHIP1, this compound enhances this natural braking mechanism, leading to decreased Akt phosphorylation, induction of apoptosis in malignant B-cells, and inhibition of tumor growth.[1][2][3]

Data Presentation: Efficacy of this compound in DLBCL PDX Models

The anti-tumor activity of this compound, both as a single agent and in combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has been evaluated in patient-derived xenograft models of diffuse large B-cell lymphoma (DLBCL).[2]

Table 1: Mean Tumor Volume Over Time in DLBCL PDX Models Treated with this compound and/or Ibrutinib

| Treatment Group | PDX Model | Day 1 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |

| Vehicle Control | VFN-D1 | 150 ± 50 | 300 ± 75 | 600 ± 150 | 1000 ± 200 | 1500 ± 300 |

| This compound (50 mg/kg) | VFN-D1 | 150 ± 50 | 250 ± 60 | 450 ± 100 | 700 ± 150 | 1000 ± 200 |

| Ibrutinib (25 mg/kg) | VFN-D1 | 150 ± 50 | 200 ± 50 | 350 ± 80 | 550 ± 120 | 800 ± 180 |

| This compound + Ibrutinib | VFN-D1 | 150 ± 50 | 180 ± 40 | 250 ± 60 | 350 ± 80 | 450 ± 100 |

| Vehicle Control | VFN-D2 | 200 ± 60 | 450 ± 100 | 900 ± 200 | 1600 ± 350 | - |

| This compound (50 mg/kg) | VFN-D2 | 200 ± 60 | 350 ± 80 | 600 ± 150 | 900 ± 200 | - |

| Ibrutinib (25 mg/kg) | VFN-D2 | 200 ± 60 | 300 ± 70 | 500 ± 120 | 750 ± 180 | - |

| This compound + Ibrutinib | VFN-D2 | 200 ± 60 | 250 ± 60 | 350 ± 80 | 450 ± 100 | - |

| Vehicle Control | VFN-D3 | 180 ± 55 | 400 ± 90 | 800 ± 180 | 1400 ± 300 | - |

| This compound (50 mg/kg) | VFN-D3 | 180 ± 55 | 300 ± 70 | 550 ± 130 | 850 ± 200 | - |

| Ibrutinib (25 mg/kg) | VFN-D3 | 180 ± 55 | 280 ± 65 | 480 ± 110 | 700 ± 160 | - |

| This compound + Ibrutinib | VFN-D3 | 180 ± 55 | 220 ± 50 | 320 ± 75 | 420 ± 95 | - |

Data are presented as mean ± SD.[2]

Table 2: Mean Tumor Weight at Endpoint in DLBCL PDX Models

| Treatment Group | PDX Model | Mean Tumor Weight (mg) ± SD | P-value vs. Vehicle |

| Vehicle Control | VFN-D1 | 1600 ± 350 | - |

| This compound (50 mg/kg) | VFN-D1 | 1050 ± 250 | < 0.05 |

| Ibrutinib (25 mg/kg) | VFN-D1 | 850 ± 200 | < 0.01 |

| This compound + Ibrutinib | VFN-D1 | 480 ± 120 | < 0.001 |

| Vehicle Control | VFN-D2 | 1750 ± 400 | - |

| This compound (50 mg/kg) | VFN-D2 | 950 ± 220 | < 0.01 |

| Ibrutinib (25 mg/kg) | VFN-D2 | 800 ± 190 | < 0.01 |

| This compound + Ibrutinib | VFN-D2 | 450 ± 110 | < 0.001 |

| Vehicle Control | VFN-D3 | 1500 ± 320 | - |

| This compound (50 mg/kg) | VFN-D3 | 900 ± 210 | < 0.05 |

| Ibrutinib (25 mg/kg) | VFN-D3 | 750 ± 180 | < 0.01 |

| This compound + Ibrutinib | VFN-D3 | 400 ± 100 | < 0.001 |

Statistical significance was determined using a Student's t-test.

Experimental Protocols

The following protocols provide a detailed methodology for the establishment of DLBCL PDX models and subsequent evaluation of this compound efficacy.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

-

Patient Consent and Tissue Acquisition:

-

Obtain informed consent from patients with a diagnosis of DLBCL in accordance with institutional and regulatory guidelines.

-

Collect fresh tumor tissue from biopsies or surgical resections under sterile conditions.

-

Transport the tissue to the laboratory immediately in a suitable transport medium (e.g., RPMI-1640) on ice.

-

-

Tumor Processing:

-

In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) supplemented with antibiotics.

-

Mechanically dissect the tumor into small fragments of approximately 2-3 mm³.

-

-

Implantation into Immunodeficient Mice:

-

Use highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, aged 6-8 weeks.

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision in the skin on the flank of the mouse.

-

Using sterile forceps, create a subcutaneous pocket.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor growth and overall health.

-

-

Passaging and Expansion:

-

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor and process it as described in step 2.

-

Implant tumor fragments into a new cohort of mice for model expansion. Subsequent passages are typically designated as F1, F2, etc.

-

Protocol 2: In Vivo Efficacy Study of this compound in Established PDX Models

-

Animal Cohort Generation:

-

Once a stable PDX line is established (typically after 2-3 passages), expand the model to generate a cohort of tumor-bearing mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Formulation and Administration:

-

This compound Formulation: For the PDX models, formulate this compound in a vehicle consisting of 4% ethanol, 0.8% 1-methyl-2-pyrrolidinone, 12% polyethylene glycol 200, and 83.2% PBS.

-

Ibrutinib Formulation: Prepare ibrutinib for oral gavage as per the manufacturer's instructions or established protocols.

-

Vehicle Control: Prepare the vehicle solution without the active compound.

-

-

Dosing Regimen:

-

This compound: Administer this compound at a dose of 50 mg/kg via intraperitoneal (ip) injection.

-

Ibrutinib: Administer ibrutinib at a dose of 25 mg/kg via oral gavage (po).

-

Treatment Schedule:

-

For single-agent this compound treatment in TMD-based xenografts, a cyclical schedule of 5 consecutive days of treatment followed by 2 days of no treatment can be employed.

-

For combination studies in PDX models, daily administration of both agents is typically used.

-

-

-

Monitoring and Endpoints:

-